molecular formula C14H16N6O B1681754 Siguazodan CAS No. 115344-47-3

Siguazodan

Cat. No. B1681754
CAS RN: 115344-47-3
M. Wt: 284.32 g/mol
InChI Key: NUHPODZZKHQQET-UHFFFAOYSA-N
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Description

Siguazodan is a pyridazinone . It is also known as SKF 94836 . The IUPAC name for this compound is 1-cyano-2-methyl-3-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]guanidine .


Molecular Structure Analysis

The molecular formula of this compound is C14H16N6O . The molecular weight is 284.32 g/mol . The InChIKey is NUHPODZZKHQQET-UHFFFAOYSA-N . The Canonical SMILES is CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=NC)NC#N .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . The index of refraction is 1.656 . The molar refractivity is 79.6±0.5 cm3 . The polar surface area is 102 Å2 . The polarizability is 31.6±0.5 10-24 cm3 . The surface tension is 51.8±7.0 dyne/cm . The molar volume is 216.9±7.0 cm3 .

Scientific Research Applications

Platelet Function

Siguazodan, a selective phosphodiesterase (PDE) inhibitor, has been studied for its effects on human platelet function. It selectively inhibits the major cyclic AMP-hydrolysing PDE in human platelets, leading to inhibited platelet aggregation and altered calcium levels in the cells. This positions this compound as a potential agent for influencing platelet activity in various medical contexts (Murray et al., 1990).

Respiratory System

Research on this compound's effects on the human respiratory system, specifically the bronchus, reveals its potential as a relaxant. It shows interaction with other drugs like isoprenaline and sodium nitroprusside, indicating its role in respiratory therapies, especially for conditions like asthma (Qian et al., 1993).

Pulmonary Vascular Bed

A comparison of responses to this compound and other PDE inhibitors in the feline pulmonary vascular bed suggests its potent vasodilator activity. This implies a potential application in managing pulmonary vascular resistance and related conditions (De Witt et al., 2000).

Gene Expression in Airway Epithelial Cells

This compound, combined with other PDE inhibitors, enhances gene expression in human airway epithelial cells. This research suggests a rationale for using such combinations in treating respiratory diseases like COPD and asthma (BinMahfouz et al., 2015).

Bronchospasm and Pulmonary Eosinophil Influx

Studies on this compound's effects on bronchospasm and pulmonary eosinophil influx in guinea pigs highlight its potential in asthma therapy. However, its efficacy varies in comparison to other PDE inhibitors, suggesting specific clinical applications (Underwood et al., 1994).

Monocyte Phosphodiesterase Activity in Asthmatics

Research on monocyte phosphodiesterase activity in asthmatics suggests that this compound impacts cAMP phosphodiesterase activity differently in asthmatic subjects compared to healthy individuals. This indicates its potential role in personalized asthma management (Landells et al., 2000).

Interaction with Prostaglandins

This compound's interaction with prostaglandins in guinea-pig trachea suggests a complex relationship affecting airway smooth muscle relaxation. This knowledge is valuable for understanding and potentially manipulating airway responses in various respiratory conditions (Thirstrup et al., 1997).

Role in Human Airway Smooth Muscle Proliferation

This compound has been shown to inhibit mitogenic signaling in cultured human airway smooth muscle cells, indicating its potential use in conditions involving abnormal airway smooth muscle proliferation, such as asthma (Billington et al., 1999).

Asthma Treatment

This compound's role in the treatment of asthma has been explored, particularly its bronchodilating effects and its interaction with cyclic nucleotide phosphodiesterase isoenzymes in inflammatory cells (Murray et al., 1991).

Mechanism of Action

Target of Action

Siguazodan primarily targets Phosphodiesterase 3 (PDE3) . PDE3 is an enzyme that plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic nucleotides, cAMP and cGMP .

Mode of Action

This compound acts as a PDE3 inhibitor . It selectively inhibits the major cyclic AMP-hydrolysing PDE in human platelet supernatants . This inhibition leads to an increase in the levels of cAMP within the cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP-dependent pathway . By inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase in cAMP levels can have various downstream effects, including the inhibition of platelet aggregation and the induction of vasodilation .

Pharmacokinetics

The ADME properties of a drug can be influenced by various factors, including the drug’s chemical structure, the patient’s physiological condition, and the presence of other drugs .

Result of Action

This compound has been shown to have anti-platelet actions . It inhibits platelet aggregation more potently than other agents, such as ADP and collagen . Additionally, this compound increases cAMP levels and reduces cytoplasmic free calcium . These actions suggest that this compound could have potential therapeutic applications in conditions where platelet aggregation is a concern .

Action Environment

The action, efficacy, and stability of this compound, like any other drug, can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH levels, the presence of other drugs or substances, and the specific characteristics of the target cells . .

Safety and Hazards

Siguazodan may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

1-cyano-2-methyl-3-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-9-7-12(21)19-20-13(9)10-3-5-11(6-4-10)18-14(16-2)17-8-15/h3-6,9H,7H2,1-2H3,(H,19,21)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHPODZZKHQQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=NC)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045202
Record name Siguazodan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115344-47-3
Record name Siguazodan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115344-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Siguazodan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115344473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Siguazodan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-94836
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SIGUAZODAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E4UI00UQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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